

2-Bromo-N-ethyl-4-nitroaniline literature review

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Compound of Interest

Compound Name: 2-Bromo-N-ethyl-4-nitroaniline

Cat. No.: B599924

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An In-depth Technical Guide on 2-Bromo-N-ethyl-4-nitroaniline

Disclaimer: Direct experimental data for **2-Bromo-N-ethyl-4-nitroaniline** is limited in publicly available literature. This guide provides a comprehensive overview based on data from structurally similar compounds, serving as a predictive resource for researchers, scientists, and drug development professionals.

Introduction

2-Bromo-N-ethyl-4-nitroaniline is a substituted aromatic amine. Its structure, featuring a bromine atom, a nitro group, and an N-ethyl group on an aniline backbone, suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of dyes, agrochemicals, and pharmaceutical agents. The electron-withdrawing nature of the nitro group and the presence of the bromine atom can significantly influence the molecule's reactivity and biological activity. This document outlines the predicted physicochemical properties, plausible synthetic routes, and potential biological activities of **2-Bromo-N-ethyl-4-nitroaniline**, drawing comparisons with closely related analogs.

Physicochemical and Spectroscopic Data

Quantitative data for **2-Bromo-N-ethyl-4-nitroaniline** is not readily available. The following tables summarize the known properties of its structural isomers and related compounds to provide an estimated profile.

Table 1: Physicochemical Properties of **2-Bromo-N-ethyl-4-nitroaniline** and Related Compounds

Property	2-Bromo-N-ethyl-4-nitroaniline (Predicted)	4-Bromo-N-ethyl-2-nitroaniline[1]	2-Bromo-4-nitroaniline[2]	4-Bromo-2-nitroaniline[3][4][5]	2-Bromo-N,N-diethyl-4-nitroaniline[2][6]
CAS Number	Not Available	56136-82-4	13296-94-1	875-51-4	1150271-18-3
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂	C ₈ H ₉ BrN ₂ O ₂	C ₆ H ₅ BrN ₂ O ₂	C ₆ H ₅ BrN ₂ O ₂	C ₁₀ H ₁₃ BrN ₂ O ₂
Molecular Weight	245.07 g/mol	245.07 g/mol	217.02 g/mol	217.02 g/mol	273.13 g/mol
Melting Point	Data not available	Data not available	104.0 to 108.0 °C	110-113 °C	Data not available
Boiling Point	Data not available	Data not available	Data not available	308.7 °C at 760 mmHg	Data not available
Density	Data not available	Data not available	Data not available	1.812 g/cm ³	Data not available
Solubility	Insoluble in water (predicted)	Data not available	Insoluble in water	Data not available	Data not available
pKa	Data not available	Data not available	Data not available	Data not available	Data not available
LogP (Computed)	~2.8-3.2	2.7891	2.23	Data not available	3.2035
Topological Polar Surface Area (TPSA)	55.17 Å ² (predicted)	55.17 Å ²	Not specified	Not specified	46.38 Å ²

Table 2: Spectroscopic Data for Related Nitroaniline Compounds

Spectroscopic Technique	4-Bromo-2-nitroaniline[4][7][8]	N-Ethyl-4-nitroaniline[9]
^1H NMR	Spectral data available, characteristic peaks for aromatic protons.	Spectral data available.
^{13}C NMR	Spectral data available on SpectraBase.[8]	Spectral data available.
IR Spectroscopy	Key stretches: N-H (~3472 cm^{-1}), Aromatic C-H, NO_2 . [7]	Key stretches: N-H, C-H, NO_2 .
Mass Spectrometry (GC-MS)	Molecular ion peaks observed at m/z 216 and 218.[4]	Molecular ion peak observed at m/z 166.[9]

Synthesis and Experimental Protocols

A validated experimental protocol for the synthesis of **2-Bromo-N-ethyl-4-nitroaniline** is not available. However, a plausible synthetic route can be proposed based on established methods for analogous compounds.

Proposed Synthesis of 2-Bromo-N-ethyl-4-nitroaniline

A potential two-step synthesis could involve the N-ethylation of 2-bromo-4-nitroaniline or the bromination of N-ethyl-4-nitroaniline. The latter is presented here.

Step 1: Synthesis of N-ethyl-4-nitroaniline This can be achieved by reacting 4-nitroaniline with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

Step 2: Bromination of N-ethyl-4-nitroaniline The product from Step 1 can then be brominated to yield **2-Bromo-N-ethyl-4-nitroaniline**. The directing effects of the amino and nitro groups would need to be carefully considered to achieve the desired regioselectivity.

Detailed Experimental Protocol for a Related Compound: Synthesis of 2-Bromo-4-nitroaniline[10]

This protocol for a precursor can be adapted for the synthesis of related compounds.

Materials:

- 4-Nitroaniline
- Ammonium bromide
- Acetic acid
- Hydrogen peroxide (35%)
- Dichloromethane
- Methanol

Procedure:

- To a 50 ml flask containing 30 ml of acetic acid, add 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide.
- Slowly add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise to the mixture.
- Stir the reaction mixture at room temperature for 3 hours.
- Filter the resulting precipitate and wash it with water.
- Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-Bromo-4-nitroaniline.

Potential Biological Activity and Applications

While the biological activity of **2-Bromo-N-ethyl-4-nitroaniline** has not been explicitly studied, the activities of related nitro compounds and bromoanilines suggest several areas of potential interest for researchers.

- **Anticancer Activity:** Nitroaromatic compounds are known to exhibit a range of biological activities.^[10] For instance, 4-Bromo-2-nitroaniline has been identified as an inhibitor of histone deacetylase (HDAC) and has shown potential in inhibiting cancer cell growth.^[5] The

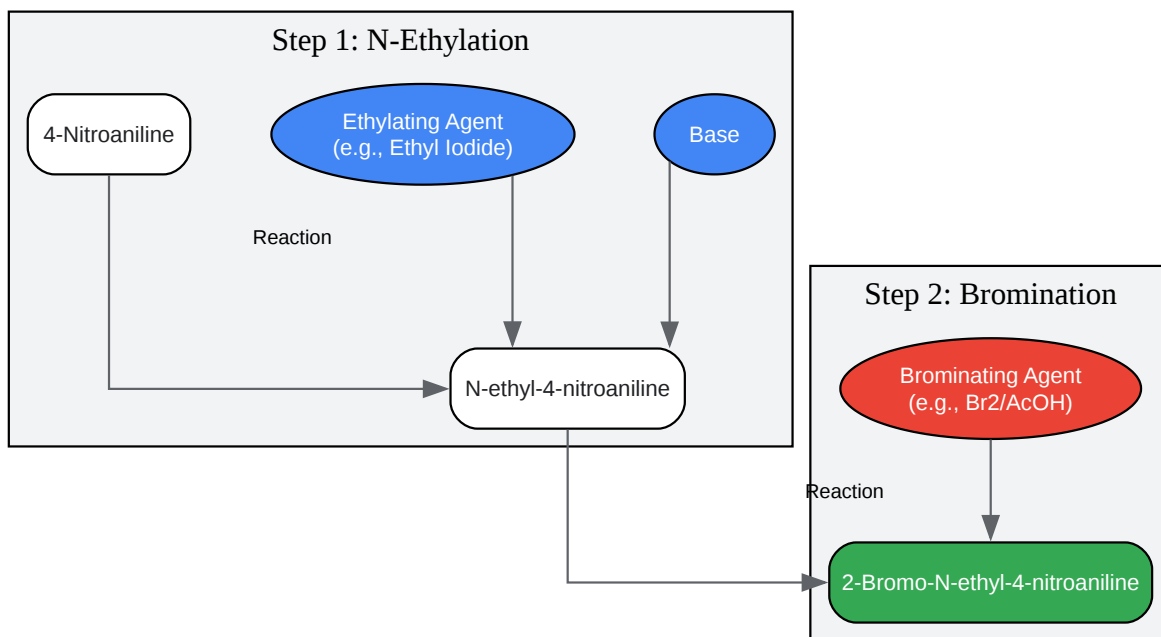
presence of a 2-chloroethyl group on a similar nitroaniline scaffold imparts alkylating properties, a mechanism used by many anticancer drugs.[11]

- Antimicrobial Activity: The nitro group is a key pharmacophore in several antimicrobial drugs. [10] It can be bio-reduced within microbial cells to produce toxic reactive nitrogen species that damage cellular components.[10]
- Synthetic Intermediate: Substituted nitroanilines are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[3][12] 2-Bromo-4-nitroaniline is a precursor for sulfonamides and benzothiazines.[13]

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for **2-Bromo-N-ethyl-4-nitroaniline**.

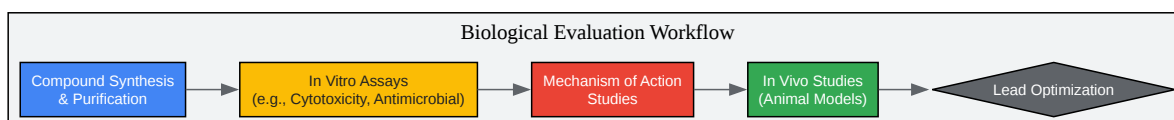


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Caption: Proposed two-step synthesis of **2-Bromo-N-ethyl-4-nitroaniline**.

General Workflow for Biological Evaluation

This diagram outlines a typical workflow for assessing the biological activity of a novel compound like **2-Bromo-N-ethyl-4-nitroaniline**.

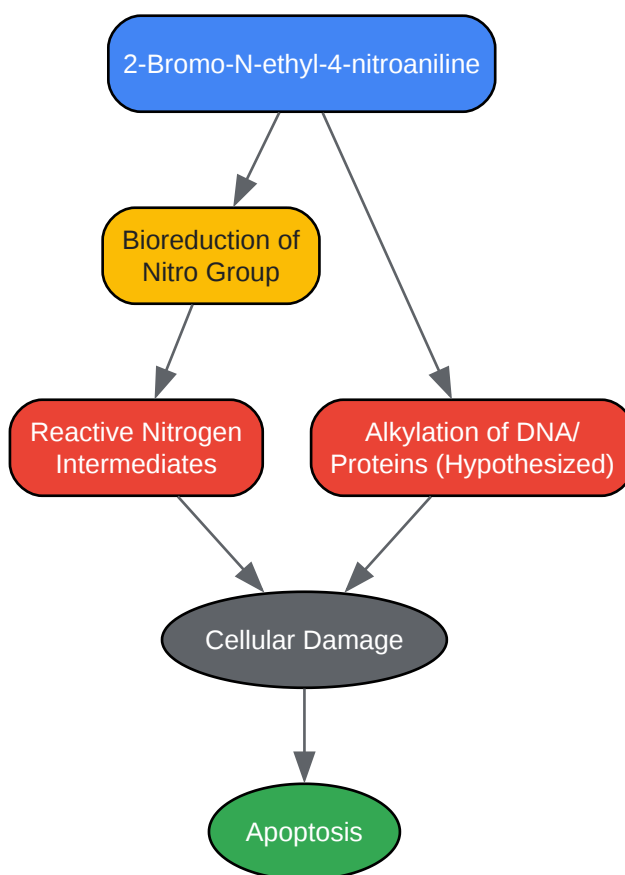


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Caption: General workflow for the biological evaluation of new chemical entities.

Potential Mechanism of Action for Cytotoxicity

Based on related compounds, a possible mechanism of action for cytotoxicity could involve the bioreduction of the nitro group and alkylation of biomacromolecules.



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Caption: Hypothesized cytotoxic mechanism of action for **2-Bromo-N-ethyl-4-nitroaniline**.

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